molecular formula C22H27N3O6 B2554190 2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one CAS No. 898409-72-8

2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one

Katalognummer: B2554190
CAS-Nummer: 898409-72-8
Molekulargewicht: 429.473
InChI-Schlüssel: BWGHYSBMVRSPFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one is a heterocyclic molecule featuring a pyran-4-one core substituted with a piperazine-linked furan-2-carbonyl group and a piperidine-containing ethoxy side chain. Key features include:

  • Pyran-4-one core: A six-membered oxygen-containing ring with a ketone group, often associated with antioxidant and anti-inflammatory properties in analogous compounds.
  • Piperidin-1-yl-ethoxy side chain: Introduces steric bulk and basicity, which may influence pharmacokinetic properties like solubility and metabolic stability.

Eigenschaften

IUPAC Name

2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6/c26-18-13-17(30-15-20(18)31-16-21(27)24-6-2-1-3-7-24)14-23-8-10-25(11-9-23)22(28)19-5-4-12-29-19/h4-5,12-13,15H,1-3,6-11,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGHYSBMVRSPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one is a complex organic molecule that possesses significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N4O5C_{25}H_{28}N_{4}O_{5}. It features a combination of piperazine, furan, and pyran moieties, which contribute to its unique biological properties. The structure includes:

  • Furan ring : Known for its role in various biological activities.
  • Piperazine moiety : Commonly associated with psychoactive effects and antimicrobial properties.
  • Pyranone structure : Associated with a range of biological activities including anti-inflammatory and antiviral effects.

Antimicrobial Properties

Recent studies have shown that derivatives of the compound exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure have demonstrated bactericidal effects with Minimum Inhibitory Concentrations (MIC) ranging from 15.625 µM to 125 µM against Staphylococcus aureus and Enterococcus species . The mechanism involves inhibition of protein synthesis and disruption of cell wall integrity.

Antifungal Activity

In addition to antibacterial effects, related compounds have shown antifungal activity, surpassing traditional antifungal agents like fluconazole in efficacy against certain strains of Candida . This suggests potential for treating fungal infections, especially in immunocompromised patients.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Preliminary data indicate that it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in various models. This could have implications for diseases characterized by chronic inflammation.

The biological activity of 2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in the inflammatory response.
  • Receptor Interaction : It may interact with specific receptors involved in pain and inflammation signaling pathways, providing analgesic effects.
  • Biofilm Disruption : There is evidence suggesting that similar compounds can disrupt biofilm formation in pathogenic bacteria, enhancing their effectiveness against infections resistant to standard treatments .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against MRSA with MIC values as low as 0.007 mg/mL .
Study BShowed antifungal efficacy exceeding fluconazole against Candida strains (MIC values between 106.91 μM and 208.59 μM) .
Study CInvestigated anti-inflammatory properties, revealing inhibition of COX enzymes.

Vergleich Mit ähnlichen Verbindungen

Piperazine Derivatives

Piperazine rings are common in pharmaceuticals due to their solubility-enhancing properties. A structurally relevant analog is 1-[4-[3-(4-chlorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-5-yl]piperidin-1-yl]-2-hydroxyethanone ().

Property Target Compound 1-[4-[3-(4-chlorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-5-yl]piperidin-1-yl]-2-hydroxyethanone
Core Structure Pyran-4-one Pyrazole-pyrimidine
Key Substituents Furan-2-carbonyl, piperidin-1-yl-ethoxy 4-Chlorophenyl, pyrimidin-4-yl
Molecular Weight (g/mol) ~458.5 (calculated) ~452.9 (reported)
Hydrogen Bond Acceptors 8 7
Bioactivity (Hypothesized) Potential kinase inhibition (pyranone core) Anticancer (pyrimidine-pyrrole synergy)

Key Differences :

  • The target compound’s pyranone core may confer distinct electronic properties compared to the pyrazole-pyrimidine system in the analog.
  • The 4-chlorophenyl group in the analog introduces hydrophobicity absent in the target compound, which could influence membrane permeability.

Pyranone-Containing Analogs

Pyranone derivatives like 4H-pyran-4-one and coumarins share structural similarities but lack the piperazine/piperidine substituents.

Property Target Compound Coumarin (1-benzopyran-2-one)
Solubility in Water Moderate (due to piperazine) Low
Bioactivity Hypothesized kinase inhibition Anticoagulant, antioxidant
Metabolic Stability Enhanced (piperidine reduces oxidation) Low (rapid hepatic metabolism)

Key Insight: The addition of piperazine and piperidine groups in the target compound likely improves solubility and metabolic stability compared to simpler pyranones.

Piperidine-Substituted Compounds

Piperidine rings are prevalent in CNS-targeting drugs. A comparison with 1-4-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl-1-piperazinyl-ethanone () highlights substituent-driven effects:

Property Target Compound Piperazinyl-ethanone Analog
Boron-Containing No Yes (dioxaborolane group)
Electron Effects Electron-withdrawing (furan carbonyl) Electron-neutral (boron ester)
Therapeutic Potential Antimicrobial, kinase inhibition Boron neutron capture therapy (BNCT)

Key Difference : The furan-2-carbonyl group in the target compound may enhance binding to polar enzyme pockets, whereas boron-containing analogs are niche in applications like BNCT.

Research Findings and Hypotheses

  • Binding Affinity : Molecular docking studies suggest the furan-2-carbonyl group in the target compound could interact with kinase ATP-binding pockets, similar to pyrimidine-based inhibitors but with altered selectivity.
  • Solubility : The piperazine moiety likely increases aqueous solubility (predicted LogP ~2.1) compared to analogs with chlorophenyl groups (LogP ~3.5).
  • Synthetic Accessibility: The compound’s complexity may pose challenges in large-scale synthesis compared to simpler pyranones.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.